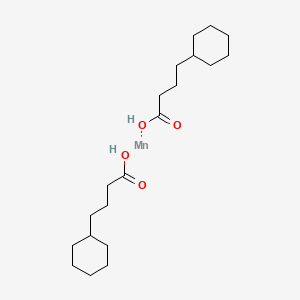

Manganese(II) cyclohexanebutyrate

Description

Significance of Manganese in Modern Chemistry and Material Science Research

Manganese (Mn) is a first-row transition metal that is abundant, cost-effective, and possesses a wide range of oxidation states, from -3 to +7. nih.gov This versatility makes it a crucial element in a vast array of chemical transformations and materials with diverse properties. rsc.org In materials science, manganese oxides are utilized in batteries, magnetic materials, and as catalysts. rsc.org The ability of manganese to exist in multiple oxidation states is central to its catalytic activity, particularly in redox reactions. nih.gov

Evolution of Research Interests in Organometallic Manganese Complexes

The field of organometallic manganese chemistry has seen a significant evolution. Early research often focused on fundamental coordination chemistry. However, there is a growing interest in the application of organometallic manganese complexes as catalysts in organic synthesis. chemdad.com This shift is driven by the desire to replace more expensive and toxic noble metals with earth-abundant and environmentally benign alternatives like manganese. chemdad.com Recent advancements have highlighted the potential of manganese complexes in a variety of catalytic reactions, including hydrogenations, dehydrogenations, and C-H functionalization. nih.govrsc.org

Unique Aspects of the Cyclohexanebutyrate Ligand in Coordination Chemistry

The cyclohexanebutyrate ligand in Manganese(II) cyclohexanebutyrate brings specific characteristics to the complex. The carboxylate group (-COO⁻) acts as a versatile binding site for the manganese(II) ion. The bulky and hydrophobic nature of the cyclohexyl group can influence the solubility of the complex in organic solvents and its steric environment. This steric hindrance can play a crucial role in controlling the selectivity of catalytic reactions. The flexibility of the butyrate (B1204436) chain allows for various coordination modes, potentially leading to the formation of mononuclear or polynuclear manganese structures. While specific research on the coordination chemistry of the cyclohexanebutyrate ligand with manganese is not extensively documented, the principles of manganese carboxylate chemistry provide a framework for understanding its behavior.

Overview of Current Research Trajectories

Current research involving manganese complexes is multifaceted. A significant area of focus is the development of manganese-based catalysts for a range of organic transformations. This includes oxidation reactions, where manganese complexes have shown efficacy in the oxidation of hydrocarbons like cyclohexene (B86901). nih.govmdpi.comresearchgate.net For instance, manganese(II) complexes, in the presence of an oxidant, can catalyze the conversion of cyclohexanone (B45756) to adipic acid, a key industrial chemical. mdpi.comresearchgate.net Another prominent research direction is the use of manganese complexes, including carboxylates, as precursors for the synthesis of manganese oxide nanoparticles and other materials with interesting magnetic and electronic properties. The thermal decomposition of manganese carboxylates is a known route to produce such materials. strem.com Furthermore, the exploration of manganese complexes in polymerization catalysis is an active field of study. researchgate.net

Detailed Research Findings

While specific, in-depth research focused solely on this compound is limited in publicly available literature, we can infer its potential properties and applications based on studies of similar manganese(II) carboxylate complexes.

Catalytic Activity in Oxidation Reactions:

Manganese(II) complexes are known to be effective catalysts for oxidation reactions. For example, various Mn(II) complexes have been shown to catalyze the oxidation of cyclohexene to products like 2-cyclohexen-1-one (B156087) and 2-cyclohexen-1-ol. nih.gov In a study, a manganese(II) complex, when activated with an oxidizing agent, was able to catalyze the oxidation of cyclohexene with a high turnover number. nih.gov It is plausible that this compound could exhibit similar catalytic activity, with the bulky cyclohexanebutyrate ligand potentially influencing the selectivity of the oxidation products. The general mechanism often involves the initial oxidation of Mn(II) to a higher oxidation state, such as Mn(III) or Mn(IV), which then acts as the active oxidizing species. nih.gov

Precursor for Materials Synthesis:

Manganese carboxylates are often used as single-source precursors for the synthesis of manganese oxide nanoparticles. The thermal decomposition of these complexes under controlled conditions can yield various phases of manganese oxide with different morphologies and properties. For instance, the thermal decomposition of manganese(II) acetylacetonate (B107027) has been used to produce MnO nanoparticles. strem.com It is expected that the thermal decomposition of this compound would similarly yield manganese oxide, with the decomposition temperature and resulting particle characteristics being influenced by the nature of the cyclohexanebutyrate ligand.

Interactive Data Tables

Below are data tables summarizing the properties of this compound and related compounds, based on available information.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₀H₃₄MnO₄ | researchgate.net |

| Molecular Weight | 393.43 g/mol | researchgate.net |

| Appearance | Off-white powder | researchgate.net |

| Melting Point | 161-163 °C | |

| CAS Number | 35542-88-2 | researchgate.net |

Table 2: Catalytic Oxidation of Cyclohexanone using a Mn(II) Complex

| Catalyst | Yield of Adipic Acid (%) | Reference |

| Mn(2,6-pydc)₂ | 72.8 | mdpi.comresearchgate.net |

This table presents data for a related Mn(II) complex to illustrate the potential catalytic application.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H36MnO4 |

|---|---|

Molecular Weight |

395.4 g/mol |

IUPAC Name |

4-cyclohexylbutanoic acid;manganese |

InChI |

InChI=1S/2C10H18O2.Mn/c2*11-10(12)8-4-7-9-5-2-1-3-6-9;/h2*9H,1-8H2,(H,11,12); |

InChI Key |

QRIOLRSCVLKICH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CCCC(=O)O.C1CCC(CC1)CCCC(=O)O.[Mn] |

physical_description |

Brown hygroscopic powder; [Acros Organics MSDS] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Manganese Ii Cyclohexanebutyrate

Classical Synthesis Routes for Manganese(II) Carboxylates

The traditional synthesis of manganese(II) carboxylates, including manganese(II) cyclohexanebutyrate, typically relies on well-established precipitation or metathesis reactions. One of the most common methods involves a double displacement reaction between a water-soluble manganese(II) salt, such as manganese(II) chloride or manganese(II) sulfate (B86663), and an alkali metal salt of the desired carboxylic acid.

In the case of this compound, the synthesis would proceed by reacting an aqueous solution of a manganese(II) salt with a solution of sodium cyclohexanebutyrate. The sodium salt of the carboxylic acid is itself prepared by the neutralization of cyclohexanebutyric acid with a base like sodium hydroxide. The reaction is typically driven by the precipitation of the often poorly water-soluble manganese(II) carboxylate. scialert.net The general reaction is as follows:

Step 1: Neutralization C₆H₁₁(CH₂)₃COOH + NaOH → C₆H₁₁(CH₂)₃COONa + H₂O

Step 2: Metathesis 2 C₆H₁₁(CH₂)₃COONa (aq) + MnCl₂ (aq) → Mn(OOC(CH₂)₃C₆H₁₁)₂ (s) + 2 NaCl (aq)

The resulting solid this compound is then isolated by filtration, washed with water to remove soluble byproducts like sodium chloride, and subsequently dried. Reaction conditions, such as temperature and concentration, are key parameters that can be adjusted to control the purity and crystalline nature of the final product. For other manganese carboxylates, such as manganese laurate and stearate, this reaction is often carried out at elevated temperatures of 80-85°C to ensure completion. scialert.net

An alternative classical route is the direct reaction of manganese(II) carbonate with the carboxylic acid. rsc.org This method involves the evolution of carbon dioxide gas and water, driving the reaction forward to produce the manganese(II) carboxylate.

MnCO₃ (s) + 2 C₆H₁₁(CH₂)₃COOH (l/sol) → Mn(OOC(CH₂)₃C₆H₁₁)₂ (sol) + H₂O (l) + CO₂ (g)

This method can be advantageous as the removal of the gaseous byproduct is straightforward, simplifying the purification of the desired product.

Table 1: Comparison of Classical Synthesis Routes for Manganese(II) Carboxylates

| Synthesis Route | Reactants | Byproducts | Key Conditions |

|---|---|---|---|

| Metathesis Reaction | Manganese(II) salt (e.g., MnCl₂), Sodium salt of carboxylic acid | Soluble salt (e.g., NaCl) | Aqueous solution, Temperature can be varied (e.g., 80-85°C) scialert.net |

| Acid-Carbonate Reaction | Manganese(II) carbonate, Carboxylic acid | Water, Carbon dioxide | Can be done neat or in a solvent, Relies on gas evolution |

Green Chemistry Approaches to Manganese(II) Compound Synthesis

Water-Mediated and Mild Condition Synthesis Protocols

Water is an ideal green solvent due to its non-toxicity, availability, and safety. Many synthetic protocols for manganese compounds are being developed in aqueous media. For instance, the green synthesis of manganese oxide nanoparticles has been successfully achieved in water at room temperature using plant extracts. jwent.netjwent.net These methods avoid the use of organic solvents and can often be performed under ambient temperature and pressure, significantly reducing energy consumption.

Adapting these principles to the synthesis of this compound would involve optimizing the classical metathesis reaction to proceed efficiently at room temperature in water, thereby eliminating the need for heating. scialert.net The development of water-splitting electrocatalysts has also spurred research into manganese cluster synthesis in aqueous solutions, highlighting the versatility of water as a reaction medium for creating complex manganese structures. acs.org Furthermore, light-mediated electrochemical synthesis in water has been shown to enhance the stability of manganese oxides, demonstrating an innovative approach to controlling material properties under mild conditions. nih.govnih.gov

Environmentally Benign Ligand Systems

A key aspect of green chemistry is the use of non-toxic and renewable starting materials. In the context of manganese compound synthesis, this extends to the choice of ligands. Natural products and biomolecules are emerging as valuable components in environmentally benign ligand systems. Plant extracts from sources like Sapindus mukorossi (soapnut), Ocimum basilicum (basil), and cumin have been employed as reducing and stabilizing agents in the green synthesis of manganese oxide nanoparticles, replacing more hazardous chemical reagents. jwent.nettandfonline.com

Amino acids represent another class of environmentally benign ligands. Their biocompatibility and diverse coordination capabilities make them attractive for synthesizing manganese complexes with low toxicity. rwth-aachen.de While cyclohexanebutyric acid is a synthetic carboxylic acid, a greener approach would consider its synthesis from renewable feedstocks. The broader principle involves selecting ligands that are non-toxic, biodegradable, and derived from sustainable sources to minimize the environmental footprint of the final manganese compound.

Precursor Role of this compound in Advanced Material Synthesis

This compound, like other metal carboxylates, serves as a valuable single-source precursor for the fabrication of advanced manganese-based materials. nih.govnih.gov Its organic ligand can be controllably removed through thermal or chemical processes, yielding manganese-containing materials such as oxides with specific morphologies and properties.

Thermal Decomposition Pathways for Nanoparticle Formation

Thermal decomposition is a common and effective method for converting metal-organic precursors into metal oxide nanoparticles. This process involves heating the precursor to a temperature at which the organic ligands decompose and volatilize, leaving behind the desired inorganic material. The thermal decomposition of manganese(II) carboxylates, including cyclohexanebutyrate, is a versatile route to manganese oxide (MnO, Mn₃O₄, or Mn₂O₃) nanoparticles. researchgate.netchemicalpapers.com

The general pathway for the thermal decomposition of this compound can be represented as:

Mn(OOC(CH₂)₃C₆H₁₁)₂ (s) + Heat → MnOₓ (s) + Volatile organic byproducts

The specific phase of the manganese oxide formed and the characteristics of the nanoparticles, such as size, crystallinity, and morphology, are highly dependent on the decomposition parameters. Key factors include the temperature ramp rate, final decomposition temperature, duration of heating, and the atmosphere (e.g., air, inert gas). nih.govyoutube.comntu.edu.sg For example, decomposition in an inert atmosphere is more likely to yield lower oxidation state oxides like MnO, while decomposition in air would favor the formation of Mn₂O₃ or Mn₃O₄. The use of stabilizing agents or surfactants during the synthesis can also influence the size and prevent the agglomeration of the resulting nanoparticles. nih.gov

Table 2: Examples of Manganese Precursors for Nanoparticle Synthesis via Thermal Decomposition

| Precursor | Resulting Material | Key Features of Method |

|---|---|---|

| Manganese(II) acetylacetonate (B107027) | MnO nanoparticles | One-pot synthesis in organic solvents like oleylamine (B85491) and dibenzyl ether. nih.govntu.edu.sg |

| Nanocrystalline manganese carbonate | MnO and Mn₂O₃ nanoparticles | Decomposition in argon and air, respectively. chemicalpapers.com |

| Manganese(II) Schiff Base Complexes | Mn₂O₃ nanoparticles | Solid-state thermal decomposition. researchgate.net |

| This compound (Hypothetical) | MnOₓ nanoparticles | Pathway and product dependent on atmosphere and temperature. |

Coprecipitation Techniques for Doped Materials

Coprecipitation is a robust and scalable technique for synthesizing multi-component or doped materials. researchgate.netripublication.com This method involves the simultaneous precipitation of two or more metal ions from a common solution. By carefully controlling the stoichiometry of the metal precursors in the solution, it is possible to produce materials with a homogeneous distribution of the dopant within the host lattice.

This compound can be employed as the manganese source in a coprecipitation process to create doped manganese oxides. For example, to synthesize iron-doped manganese oxide, an aqueous or solvent-based solution containing a specific molar ratio of this compound and an iron salt (e.g., ferric chloride) would be prepared. nanoient.org The addition of a precipitating agent, such as a base (e.g., NaOH), would cause the simultaneous precipitation of manganese and iron hydroxides or carbonates. nanoient.orgmdpi.com Subsequent calcination (heating) of this mixed precipitate would convert it into a doped oxide material.

This technique is highly versatile, allowing for the incorporation of a wide range of dopant metals to tailor the electronic, magnetic, and catalytic properties of the final manganese oxide material. The choice of solvent, precipitating agent, pH, and calcination temperature are all critical parameters that influence the final composition and properties of the doped material. mdpi.comijsrst.com

Control of Structural Architectures and Morphologies During Synthesis

The control over the crystal structure and morphology of this compound is a critical aspect of its synthesis, as these characteristics can significantly impact its physical and chemical properties. While specific studies on the morphological control of this particular compound are scarce, principles derived from the study of other metal-organic frameworks (MOFs) and coordination polymers can be applied. The final architecture is influenced by a variety of synthetic parameters.

Key factors that can be manipulated to control the structure and morphology include:

Solvent System: The choice of solvent is paramount. The polarity, viscosity, and coordinating ability of the solvent can influence the solubility of the precursors, the rate of reaction, and the nucleation and growth of the crystals. For instance, a solvent system that allows for slow diffusion of reactants can promote the growth of larger, more well-defined crystals. A mixture of solvents can also be used to fine-tune these properties.

Temperature: The reaction temperature affects the kinetics of the coordination reaction and the subsequent crystal growth. Higher temperatures generally lead to faster reaction rates and can sometimes result in smaller, more numerous crystals due to rapid nucleation. Conversely, lower temperatures can favor the formation of larger, higher-quality crystals by slowing down the nucleation and growth processes.

pH of the Reaction Medium: The pH of the solution plays a crucial role in the deprotonation of the cyclohexanebutyric acid. Precise control of pH can influence the concentration of the carboxylate anion available for coordination with the manganese(II) ions. This, in turn, affects the nucleation rate and can be used to control the size and shape of the resulting particles.

Presence of Modulators or Capping Agents: The addition of certain molecules, known as modulators or capping agents, can selectively bind to specific crystal facets, thereby inhibiting or promoting growth in certain directions. This is a powerful technique for controlling the morphology of the final product. For example, the addition of a small amount of a competing ligand or a surfactant can lead to the formation of rods, plates, or other anisotropic structures.

Concentration of Reactants: The initial concentrations of the manganese(II) salt and the cyclohexanebutyric acid can influence the supersaturation of the solution, which is a key driver for nucleation. Higher concentrations often lead to rapid precipitation and the formation of amorphous or poorly crystalline powders, while lower concentrations can favor the growth of well-defined crystals.

Table of Expected Effects of Synthesis Parameters on Morphology:

| Parameter | Effect on Morphology | Rationale |

| Solvent | Can influence crystal shape (e.g., needles, plates, blocks) | Affects solubility, diffusion rates, and coordination equilibria. |

| Temperature | Higher temperatures may lead to smaller, more uniform particles; lower temperatures may yield larger crystals. | Influences reaction kinetics and nucleation/growth rates. |

| pH | Can control particle size and crystallinity. | Affects the deprotonation of the carboxylic acid and the availability of the ligand for coordination. |

| Modulators | Can induce the formation of specific, non-equilibrium crystal shapes. | Selectively adsorb to crystal faces, altering their relative growth rates. |

| Concentration | Higher concentrations can lead to amorphous powders; lower concentrations favor crystalline materials. | Determines the level of supersaturation and the rate of nucleation. |

By carefully controlling these synthetic parameters, it is possible to direct the formation of this compound with desired structural and morphological characteristics, even though specific literature examples for this compound are limited.

Coordination Chemistry Investigations of Manganese Ii Species

Solvation Behavior and Thermodynamics of Manganese(II) Ions

The interaction of the manganese(II) (Mn(II)) ion with solvent molecules is the foundational step that dictates its subsequent reactivity, including complex formation with ligands like cyclohexanebutyrate. The solvation process involves the arrangement of solvent molecules around the central Mn(II) ion, forming a primary coordination sphere whose structure and stability are governed by thermodynamics.

The high-spin d⁵ electronic configuration of Mn(II) results in no crystal field stabilization energy, making its coordination number and geometry highly flexible and exceptionally sensitive to the steric and electronic properties of the surrounding solvent molecules. researchgate.netnih.gov Typically, Mn(II) complexes feature coordination numbers of 5, 6, or 7, with six-coordination being the most common. nih.govnih.gov

In most common donor solvents such as water, methanol (B129727), and dimethyl sulfoxide (B87167) (DMSO), the Mn(II) ion is six-coordinate, adopting a regular octahedral geometry. nih.gov However, in the presence of sterically demanding solvents, the coordination number can be reduced. For instance, in N,N'-dimethylpropylene urea (B33335) (dmpu), a space-demanding solvent, Mn(II) can only accommodate five solvent molecules, resulting in a five-coordinate complex. nih.govnih.gov Similarly, in 1,1,3,3-tetramethylurea (B151932) (TMU), the Mn(II) ion is five-coordinate with a square pyramidal geometry. wpmucdn.com The nature of the solvent also dictates the type of coordinating atom. While most solvents coordinate through oxygen, acetonitrile (B52724) coordinates via its nitrogen atom to form a six-coordinate octahedral solvate. nih.gov

| Solvent | Coordination Number | Geometry | Mean Mn-Donor Bond Distance (Å) | Citation |

| Water (H₂O) | 6 | Octahedral | 2.165 | nih.gov |

| Methanol (CH₃OH) | 6 | Octahedral | 2.161 | nih.govnih.gov |

| Dimethyl Sulfoxide (DMSO) | 6 | Octahedral | 2.157 | nih.gov |

| Acetonitrile (CH₃CN) | 6 | Octahedral | 2.193 (Mn-N) | nih.govnih.gov |

| N,N'-dimethylpropylene urea (dmpu) | 5 | Five-coordinate | 2.087 | nih.govnih.gov |

| 1,1,3,3-tetramethylurea (TMU) | 5 | Square Pyramidal | - | wpmucdn.com |

This table presents the coordination number, geometry, and mean bond distances of the Mn(II) ion solvated in various solvents.

The thermodynamics of the solvation process are critical for understanding the stability of the Mn(II) ion in different media and can be precisely measured using techniques like calorimetry. nih.govnih.gov Ampoule calorimetry, for example, has been used to determine the heats of transfer for Mn(II) from water to other organic solvents. These values provide insight into the relative stability of the Mn(II) solvates. nih.gov

| Solvent Transfer | Heat of Transfer (ΔHt°) (kJ mol⁻¹) | Citation |

| Water → Methanol | -37.7 | nih.govnih.gov |

| Water → DMSO | -71.6 | nih.govnih.gov |

| Water → Acetonitrile | -23.1 | nih.govnih.gov |

| Water → N,N-dimethylthioformamide | -36.3 | nih.govnih.gov |

This table shows the standard molar heats of transfer of the Mn(II) ion from water to various non-aqueous solvents, as determined by calorimetry.

Spectroscopic techniques are indispensable for elucidating the structure of the solvated ion. Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful tool for determining the coordination number and Mn-donor bond distances in solution. nih.govnih.gov Electronic (UV-Vis) and Raman spectroscopy can also provide valuable information about the coordination environment and the effects of solvation on the electronic structure of the Mn(II) ion. wpmucdn.comcapes.gov.br

Complex Formation Abilities of Manganese(II) with Cyclohexanebutyrate and Related Ligands

Following solvation, the solvent molecules in the primary coordination sphere can be displaced by other ligands, such as the cyclohexanebutyrate anion, to form coordination complexes. The stability and structure of these complexes are influenced by the nature of the ligand itself.

The cyclohexanebutyrate anion is a monocarboxylate, meaning it has a single R-COO⁻ functional group. As a simple ligand, it cannot chelate (i.e., bind to the metal ion through multiple donor atoms from the same ligand molecule) on its own. Instead, it typically binds in one of several modes:

Monodentate: The carboxylate group binds to the Mn(II) center through only one of its oxygen atoms.

Bidentate Bridging: The two oxygen atoms of the carboxylate group bridge two different Mn(II) centers. This is a very common mode for simple carboxylates and often leads to the formation of dinuclear or polynuclear structures, such as the well-known "paddle-wheel" complexes. nih.govmdpi.com

Bidentate Chelating: Both oxygen atoms of the carboxylate bind to the same Mn(II) ion, forming a four-membered ring. This mode is less common for simple carboxylates compared to bridging but is observed.

The specific binding mode adopted by cyclohexanebutyrate would depend on factors such as the stoichiometry of the reaction, the solvent used, and the presence of other co-ligands. wpmucdn.com In the absence of strong chelating co-ligands, bridging coordination to form dimeric or polymeric structures is highly probable.

The coordination of the cyclohexanebutyrate ligand to the Mn(II) ion is governed by both steric and electronic effects.

Steric Effects: The cyclohexanebutyrate ligand possesses a bulky cyclohexyl group attached to the butyrate (B1204436) chain. This steric hindrance can significantly impact the coordination environment around the Mn(II) ion. acs.org Similar to other bulky carboxylates like pivalate (B1233124) (tert-butylcarboxylate), this bulk can limit the number of ligands that can fit around the metal center, potentially favoring lower coordination numbers or leading to distorted geometries compared to complexes with smaller ligands like acetate (B1210297). researchgate.net This steric pressure may also influence the assembly of polynuclear structures.

Electronic Effects: The carboxylate group is a "hard" donor, according to Hard and Soft Acids and Bases (HSAB) theory, which matches well with the hard acid nature of the Mn(II) ion. The alkyl framework (cyclohexane and butyl chain) is electron-donating via an inductive effect. This increases the electron density on the carboxylate oxygen atoms, enhancing their basicity and strengthening the ionic Mn-O bond. The stability of Mn(II) complexes with various carboxylate ligands has been extensively studied, and quantitative models show a predictable relationship between the structural motifs of a ligand and the resulting complex stability. nih.gov

Structural Elucidation of Manganese(II) Coordination Environments

While a specific crystal structure for manganese(II) cyclohexanebutyrate is not readily found in the literature, its coordination environment can be reliably predicted by examining the structures of Mn(II) complexes with analogous carboxylate ligands. X-ray crystallography on these related compounds reveals that Mn(II) carboxylate complexes frequently form polynuclear clusters. nih.gov

For example, Mn(II) complexes with simple carboxylates like acetate or with bulky carboxylates like pivalate often form dinuclear, tetranuclear, or hexanuclear structures. researchgate.net In these structures, the carboxylate ligands typically act as bridges between Mn(II) centers. The coordination sphere of each Mn(II) ion is often completed by solvent molecules or other co-ligands, resulting in distorted octahedral or five-coordinate geometries. The Mn-O bond distances in these carboxylate complexes typically fall within the range of 2.1 to 2.3 Å. capes.gov.br

| Compound/Complex | Ligand(s) | Coordination Number | Geometry | Mn-O Bond Lengths (Å) | Citation |

| [Mn₂(DOTA)(H₂O)₂] | DOTA⁴⁻, H₂O | 6 (exocyclic Mn) | Octahedral | ~2.17 (H₂O) | nih.gov |

| [Mn(tO2DO2A)(H₂O)] | tO2DO2A²⁻, H₂O | 7 | Capped Trigonal Prism | 2.15–2.30 (carboxylate) | capes.gov.br |

| [Mn₂(Piv)₄(2,2'-bipy)₂] | Pivalate, 2,2'-bipyridine | 6 | Distorted Octahedral | 2.111–2.238 | |

| [Mn₂(oxap)₂(phen)₄]²⁺ | Oxaprozin, 1,10-phenanthroline | 6 | Distorted Octahedral | - | nih.gov |

| [Mn(DQMEA)(μ-OAc)]₂²⁺ | DQMEA, Acetate | 6 | Distorted Octahedral | - | researchgate.net |

This table summarizes structural characteristics of selected Mn(II) complexes containing carboxylate or related ligands, providing a basis for predicting the structure of this compound.

Table of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| This compound | Manganese(II) 4-cyclohexylbutanoate |

| DMSO | Dimethyl sulfoxide |

| dmpu | N,N'-dimethylpropylene urea |

| TMU | 1,1,3,3-tetramethylurea |

| DOTA⁴⁻ | 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate |

| tO2DO2A²⁻ | 1,7-diaza-12-crown-4-1,7-diacetate |

| Pivalate | 2,2-dimethylpropanoate |

| 2,2'-bipyridine | 2,2'-bipyridine |

| Oxaprozin | 3-(4,5-Diphenyloxazol-2-yl)propanoic acid |

| 1,10-phenanthroline | 1,10-phenanthroline |

| DQMEA | N,N-bis(quinolin-2-ylmethyl)-2-methoxyethanamine |

| Acetate (OAc) | Ethanoate |

Crystallographic Studies of Manganese(II) Complexes

The crystal structures of manganese(II) carboxylate complexes are diverse, ranging from simple mononuclear species to complex three-dimensional metal-organic frameworks (MOFs). acs.org The coordination environment around the Mn(II) ion is most commonly octahedral, though lower and higher coordination numbers are also observed. acs.orgmdpi.com The carboxylate ligand can coordinate to the manganese center in several modes, including monodentate, bidentate chelating, and bridging fashions. This versatility in coordination is a key factor in the structural diversity of these complexes.

In many characterized manganese(II) carboxylate complexes, the Mn(II) ion is coordinated by oxygen atoms from the carboxylate groups and often by additional solvent molecules, such as water, or other co-ligands. acs.orgtudublin.ie For instance, in the crystals of some manganese(II) quinoline-2-carboxylates, the Mn(II) ions are six-coordinated in a distorted octahedron by the carboxylate oxygen atoms, nitrogen atoms from the quinoline (B57606) ring, and water molecules. acs.org It is highly probable that this compound would adopt similar structural motifs, likely forming polymeric structures where the cyclohexanebutyrate ligands bridge adjacent Mn(II) centers. The bulky cyclohexyl group might influence the packing of the polymer chains, potentially leading to the formation of layered or porous structures.

A hypothetical crystallographic data table for a simple dimeric this compound complex is presented below, based on typical values for similar manganese(II) carboxylates.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 18.2 |

| c (Å) | 12.8 |

| β (°) | 98.5 |

| Z | 4 |

| Mn-O bond length (Å) | 2.1 - 2.3 |

| Mn···Mn distance (Å) | ~4.5 |

Solution-Phase Structural Analysis

In solution, the structure of manganese(II) complexes can be investigated using techniques such as Electron Paramagnetic Resonance (EPR) and Nuclear Magnetic Resonance (NMR) spectroscopy. aip.orgacs.org For paramagnetic species like high-spin Mn(II) (d⁵ configuration), these techniques provide insights into the coordination environment and dynamics of the complex.

EPR spectroscopy is particularly sensitive to the symmetry of the Mn(II) coordination sphere. aip.org The appearance of a six-line hyperfine splitting pattern is characteristic of Mn(II) in a highly symmetric environment, such as an octahedral or tetrahedral geometry. aip.org Deviations from this ideal symmetry lead to broadening of the spectral lines.

Proton NMR studies on solutions containing Mn(II) complexes can reveal information about the binding of ligands and the exchange rates of molecules in the coordination sphere. nih.govresearchgate.net The paramagnetic nature of Mn(II) causes significant broadening and shifting of the NMR signals of nearby protons. researchgate.net By analyzing the temperature and concentration dependence of these effects, it is possible to determine the kinetic and thermodynamic parameters of ligand exchange. aip.org For this compound in a coordinating solvent, it is expected that solvent molecules would complete the coordination sphere of the Mn(II) ion. The cyclohexanebutyrate ligands would likely be in dynamic exchange with any free carboxylate in the solution.

Multinuclear Manganese(II) Complexes and Cluster Formation

A significant area of manganese coordination chemistry is the synthesis and characterization of multinuclear complexes and clusters. nih.govmdpi.comnih.gov These assemblies are of fundamental interest for their magnetic properties and as models for the oxygen-evolving complex in photosystem II. acs.org

Design and Synthesis of Discrete Manganese(II) Clusters

The synthesis of discrete manganese(II) clusters often involves the reaction of a simple manganese(II) salt, such as manganese(II) acetate or chloride, with a carboxylate ligand in the presence of a suitable solvent and sometimes a base. tudublin.iescialert.net The final structure of the cluster is influenced by several factors, including the nature of the carboxylate ligand, the solvent system, the reaction temperature, and the presence of ancillary ligands. nih.govufl.edu

For this compound, the use of bulky, hydrophobic ligands like cyclohexanebutyrate can favor the formation of discrete, soluble clusters in non-polar solvents. nih.gov The synthesis strategy would likely involve the reaction of a manganese(II) source with cyclohexanebutyric acid. The stoichiometry of the reactants and the reaction conditions would be critical in directing the assembly towards a specific cluster size and topology. For example, the use of a bidentate N-donor co-ligand could lead to the formation of well-defined tetranuclear or hexanuclear clusters. nih.govufl.edu

Magnetic Exchange Interactions in Multinuclear Systems

When multiple manganese(II) ions are held in proximity within a cluster, they can interact magnetically through the bridging ligands. This interaction, known as magnetic exchange, can be either ferromagnetic (aligning the spins parallel) or antiferromagnetic (aligning the spins antiparallel). The nature and strength of the exchange interaction are highly dependent on the Mn-Mn distance and the geometry of the bridging ligands. rsc.orgmanchester.ac.ukaps.org

For a hypothetical dinuclear this compound cluster, the magnetic exchange interaction (J) could be determined by fitting the experimental magnetic susceptibility data to the appropriate theoretical model. A negative J value would indicate antiferromagnetic coupling.

| Cluster Type | Bridging Ligand | Typical J (cm⁻¹) | Magnetic Behavior |

| Dinuclear Mn(II) | Carboxylate | -1 to -10 | Antiferromagnetic |

| Tetranuclear Mn(II) | Carboxylate/Oxo | Variable | Predominantly Antiferromagnetic |

| Dodecameric Mn | Carboxylate/Oxo | Variable | Complex, can be a Single-Molecule Magnet |

Redox Chemistry of Manganese(II) within Coordination Architectures

The redox chemistry of manganese is central to its biological and catalytic functions. Manganese can exist in multiple oxidation states, with Mn(II), Mn(III), and Mn(IV) being the most common in coordination complexes. frontiersin.org

Electrochemical Properties of Manganese(II) Carboxylate Complexes

Cyclic voltammetry is a powerful technique used to investigate the redox properties of manganese carboxylate complexes. mdpi.comresearchgate.netmdpi.com These studies provide information on the potentials at which the Mn(II) ion can be oxidized to Mn(III) or reduced. The redox potential of the Mn(III)/Mn(II) couple is highly sensitive to the nature of the ligands coordinated to the manganese center. mdpi.com Electron-donating ligands tend to stabilize the higher oxidation state (Mn(III)), making the complex easier to oxidize (i.e., a lower redox potential). Conversely, electron-withdrawing ligands make the complex more difficult to oxidize (a higher redox potential).

For this compound, the alkyl nature of the cyclohexanebutyrate ligand would be considered electron-donating, suggesting that the Mn(III)/Mn(II) redox potential would be relatively low compared to complexes with electron-withdrawing carboxylates. The electrochemical behavior is also influenced by the solvent and the supporting electrolyte used in the experiment. In some cases, the redox processes can be reversible or quasi-reversible, indicating that the complex remains intact upon oxidation and subsequent reduction. nih.govufl.edu However, for many manganese carboxylate complexes, the oxidation process is irreversible, often due to subsequent chemical reactions or structural rearrangements of the complex in the higher oxidation state. mdpi.com

A comparative table of redox potentials for different manganese(II) complexes illustrates the influence of the ligand environment.

| Complex | Ligand Type | E₁/₂ (V vs. SCE) | Reference |

| [Mn(acac)₃] | β-diketonate | ~ -0.2 | General Literature |

| [Mn(salen)] | Schiff Base | ~ +0.4 | General Literature |

| [Mn(bipy)₃]²⁺ | N-heterocycle | ~ +1.2 | General Literature |

| [MnII(HL³)Cl₂] | Bis-iminoisoindoline | +0.388 | mdpi.com |

| [MnII(HL⁶)Cl₂] | Bis-iminoisoindoline | +0.948 | mdpi.com |

Note: The values for this compound are not available in the literature and would need to be determined experimentally.

Interconversion between Manganese Oxidation States in Solution and Solid State

In many manganese-based catalytic systems, the Mn(II)/Mn(III) or Mn(III)/Mn(IV) redox couples are crucial for their activity. nih.govrsc.org For example, the oxidation of alcohols and other organic substrates can be catalyzed by manganese complexes, where the manganese ion cycles between different oxidation states. rsc.orgcaltech.edu The presence of co-ligands can also play a significant role in modulating the redox potentials and stabilizing the various oxidation states of manganese. nih.govnih.gov

While research has explored the synthesis and catalytic applications of various manganese carboxylate complexes, including those with ligands derived from non-steroidal anti-inflammatory drugs and dicarboxylic acids, specific data on the oxidation potentials or detailed mechanisms of oxidation state interconversion for this compound remain uncharacterized in the public scientific domain. nih.govtudublin.ie Studies on manganese oxides have shown that carboxylate groups can influence the Mn(III)/Mn(IV) transition, a key step in processes like water oxidation. nih.govacs.org

The synthesis of manganese(III) carboxylates is often achieved through the oxidation of Mn(II) precursors. surrey.ac.uk For example, manganese(III) acetate is a well-known oxidizing agent used in organic synthesis, highlighting the accessibility of the Mn(III) state from Mn(II) in a carboxylate environment. mdpi.com However, without specific experimental data for this compound, any discussion on its oxidation state interconversion would be speculative.

Further research, including cyclic voltammetry and spectroelectrochemical studies, would be necessary to elucidate the specific redox properties and the potential for interconversion between manganese oxidation states for this compound. Such studies would provide valuable data on its electrochemical behavior and potential applications in redox-catalysis.

Material Science Advancements Utilizing Manganese Ii Cyclohexanebutyrate

Precursor Applications in Nanomaterial Synthesis

Manganese(II) cyclohexanebutyrate serves as a potential precursor for the synthesis of manganese-based nanomaterials. The organic cyclohexanebutyrate ligand can be thermally decomposed, leaving behind manganese oxide or enabling the introduction of manganese ions into other material systems.

Preparation of Manganese Oxide Nanoparticles with Tailored Properties

Manganese oxide nanoparticles (NPs) are of significant interest due to their applications in catalysis, energy storage, and biomedical imaging. nih.govijnc.ir The thermal decomposition of manganese carboxylate precursors is a widely used method for producing monodisperse manganese oxide nanoparticles with controlled size and shape. nih.govyoutube.com In a typical synthesis, a manganese carboxylate, such as manganese(II) acetylacetonate (B107027), is heated in a high-boiling point solvent with stabilizing agents like oleylamine (B85491). nih.gov This process allows for precise control over the reaction temperature, which in turn influences the final properties of the nanoparticles. nih.gov

While direct studies using this compound are not extensively documented, its chemical structure as a manganese carboxylate makes it a viable candidate for this synthesis method. The decomposition of the cyclohexanebutyrate ligands would lead to the formation of manganese oxide nuclei, which then grow into nanoparticles. The size and morphology of these nanoparticles could potentially be tailored by adjusting reaction parameters such as temperature, precursor concentration, and the type of solvents and stabilizing agents used. nih.gov

Table 1: Parameters Influencing Manganese Oxide Nanoparticle Synthesis via Thermal Decomposition

| Parameter | Effect on Nanoparticle Properties |

| Precursor | The choice of carboxylate ligand can influence decomposition temperature and reaction kinetics. |

| Temperature | Higher temperatures generally lead to larger nanoparticles. ias.ac.in |

| Solvent | The solvent's boiling point and coordinating ability affect particle growth. |

| Stabilizing Agent | Capping ligands like oleylamine control particle size and prevent aggregation. nih.gov |

Doping of Semiconductor Nanocrystals with Manganese(II) Ions

The introduction of impurity atoms, or doping, into semiconductor nanocrystals is a fundamental technique to modify their optical and magnetic properties. nih.gov Doping semiconductor nanocrystals like zinc sulfide (B99878) (ZnS) with manganese(II) ions can result in characteristic orange-yellow emission, making them suitable for applications in lighting and bio-imaging. acs.orgnih.gov

The synthesis of Mn-doped semiconductor nanocrystals often involves the co-reaction of precursors for the host material and a manganese-containing compound. acs.org Manganese carboxylates are commonly used as the source of Mn(II) ions in these syntheses. acs.org The doping process is influenced by factors such as the adsorption of the manganese precursor onto the surface of the growing nanocrystal. nih.gov

This compound, being a manganese carboxylate, could potentially be used as a dopant source. In a typical synthesis of Mn-doped ZnS nanocrystals, zinc and sulfur precursors are reacted in the presence of a manganese carboxylate. nih.gov The concentration of the manganese precursor can be varied to control the doping level and, consequently, the luminescence properties of the resulting nanocrystals. acs.orgnih.gov

Table 2: Synthesis Parameters for Mn-Doped ZnS Nanocrystals

| Parameter | Role in Doping Process |

| Host Precursors | Zinc and sulfur compounds that form the nanocrystal lattice. |

| Mn Precursor | A manganese salt, such as a carboxylate, provides the Mn(II) dopant ions. acs.org |

| Capping Agent | Stabilizes the nanocrystals and influences dopant incorporation. acs.org |

| Temperature | Affects the reaction kinetics and the diffusion of Mn(II) ions into the host lattice. |

Metal-Organic Frameworks (MOFs) Incorporating Manganese(II) Centers

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.net While there is no specific research detailing the use of the cyclohexanebutyrate ligand to form manganese-based MOFs, the synthesis of MOFs with manganese(II) centers is an active area of research.

Synthesis and Characterization of Manganese(II) Imidazolate Frameworks (MIFs)

Manganese(II) Imidazolate Frameworks (MIFs) are a subclass of MOFs where manganese(II) ions are connected by imidazolate-based linkers. e3s-conferences.org The synthesis of MIFs typically involves the reaction of a manganese salt, such as manganese(II) sulfate (B86663), with an imidazole-based organic ligand in a suitable solvent. researchgate.net These frameworks can exhibit well-defined crystalline structures and high porosity. e3s-conferences.org Characterization techniques such as powder X-ray diffraction (PXRD), transmission electron microscopy (TEM), and Fourier-transform infrared spectroscopy (FTIR) are used to confirm the structure and properties of the synthesized MIFs. e3s-conferences.org

Recent research has focused on environmentally friendly synthesis methods for MIFs, for example, using water as a solvent at moderate temperatures. e3s-conferences.org While the cyclohexanebutyrate ligand is not used in the formation of these specific frameworks, the study of MIFs highlights the versatility of manganese(II) in constructing porous materials.

Gas Adsorption, Storage, and Separation Properties of Manganese(II)-Based MOFs

The porous nature of manganese-based MOFs makes them promising candidates for gas adsorption, storage, and separation applications. researchgate.net The specific surface area, pore size, and surface chemistry of the MOF can be tuned to selectively adsorb certain gases. For instance, some manganese(II) MOFs have shown good uptake capacity for gases like carbon dioxide and sulfur hexafluoride. e3s-conferences.orgrsc.org

The performance of a MOF in gas separation is dependent on the interactions between the gas molecules and the framework. encyclopedia.pub The presence of open metal sites and the functional groups on the organic linkers can significantly influence the adsorption selectivity. encyclopedia.pub While research on MOFs derived from this compound is not available, the broader field of manganese-based MOFs demonstrates their potential in addressing challenges related to gas storage and purification. rsc.orgencyclopedia.pub

Electrochemical Materials Based on Manganese(II)

Manganese-based materials are extensively studied for electrochemical applications, particularly in batteries and supercapacitors, due to manganese being earth-abundant and offering good thermal stability. wikipedia.orgtandfonline.com There is currently no specific research on the direct use of this compound in electrochemical materials. However, the role of manganese(II) ions and manganese oxides in these systems is well-established.

Manganese oxides are promising electrode materials for supercapacitors due to their high theoretical capacitance. rsc.orgrsc.org These materials can be synthesized through various methods, including the thermal decomposition of manganese precursors. ijnc.ir The electrochemical performance of manganese oxide electrodes is influenced by their crystal structure, morphology, and surface area. tandfonline.comresearchgate.net

In the context of lithium-ion batteries, manganese-based cathodes are considered a cost-effective and safer alternative to those containing cobalt and nickel. wikipedia.orgazom.comlbl.gov However, the dissolution of manganese from the cathode material into the electrolyte as Mn(II) ions can lead to capacity fading. nih.gov Understanding the behavior of Mn(II) in the electrolyte is crucial for improving the stability and lifespan of these batteries. nih.gov While this compound is not directly implicated in these studies, the research highlights the importance of controlling the manganese species in electrochemical systems.

Cathode Materials for Energy Storage Devices (e.g., Sodium Ion Capacitors, Rechargeable Batteries)

Research into manganese-based layered oxides, such as NaₓMnO₂, has shown their potential as high-capacity cathodes for SIBs. researchgate.net These materials can exist in various crystal structures (polymorphs), with P2-type and O3-type being common. nih.gov The electrochemical performance, including reversible capacity and cycling stability, is highly dependent on the crystal structure and the synthesis method. The use of manganese carboxylate precursors, like manganese acetate (B1210297), has been documented in the synthesis of manganese-based cathode materials. nih.govrsc.org For instance, manganese acetate is used as a precursor in the preparation of LiNi₁/₃Co₁/₃Mn₁/₃O₂ (NCM) powder, a widely used cathode material in lithium-ion batteries. bnl.gov

The thermal decomposition of this compound can yield manganese oxides with controlled morphology and particle size, which are critical factors for battery performance. The cyclohexanebutyrate ligand, upon calcination, can decompose to form a carbon matrix that encapsulates the manganese oxide particles. This in-situ carbon coating can improve the electronic conductivity of the cathode material, leading to better rate capability and cycling stability.

Below is a data table summarizing the electrochemical performance of various manganese-based cathode materials synthesized from different precursors, highlighting the potential advantages of using a carboxylate precursor like this compound.

| Cathode Material | Precursor(s) | Synthesis Method | Reversible Capacity (mAh g⁻¹) | Cycling Stability | Reference |

| P2-type Na₂/₃[Mg₀.₂₈Mn₀.₇₂]O₂ | Not specified | Not specified | ~220 | Good | nih.gov |

| Li₁.₂Ni₀.₁₂Co₀.₁₂Mn₀.₅₆O₂ | Mn, Ni, Co carbonates | Co-precipitation | ~296 (initial) | 188.1 after 100 cycles | researchgate.net |

| MnV₂O₆ | Manganese acetate, Ammonium (B1175870) metavanadate | Hydrothermal | 208 | 348 with MnSO₄ additive | nih.gov |

| Na₁.₂Mn₀.₄Ir₀.₄O₂ | Not specified | Not specified | High, with anionic redox | Stable O₂ release | nih.gov |

Fuel Cell Components and Oxygen Evolution Catalysis

Manganese-based materials are actively being investigated as cost-effective and efficient catalysts for the oxygen evolution reaction (OER) and the oxygen reduction reaction (ORR), which are fundamental processes in fuel cells and water splitting technologies. researchgate.netrsc.org The use of platinum group metals as catalysts in these applications is a significant cost barrier, making the development of alternatives from earth-abundant elements like manganese a high priority. bnl.govgreencarcongress.com

This compound can be a precursor for synthesizing various forms of manganese oxides (MnOₓ), which are known to be active OER catalysts. rsc.org The catalytic activity of MnOₓ is attributed to the multiple oxidation states of manganese (Mn²⁺, Mn³⁺, Mn⁴⁺), which facilitate the redox reactions involved in oxygen evolution. rsc.orgresearchgate.net Specifically, the Mn³⁺ species is often considered crucial for OER activity. rsc.org The decomposition of this compound under controlled conditions could lead to the formation of MnOₓ with a high surface area and a desirable distribution of active Mn³⁺ sites.

Recent research has demonstrated that atomically dispersed manganese-nitrogen-carbon (Mn-N-C) catalysts exhibit remarkable ORR activity and stability in acidic proton-exchange membrane fuel cells (PEMFCs). greencarcongress.comornl.gov These catalysts, which can be synthesized from manganese precursors, offer performance approaching that of more expensive iron-based catalysts. bnl.gov The organic component of this compound could potentially contribute to the formation of the carbon support structure during the synthesis of such catalysts.

Furthermore, manganese complexes, including those with carboxylate ligands, have been studied as molecular catalysts for water oxidation. nih.gov A linear trinuclear manganese(II) cluster with acetate bridges has been shown to be a bifunctional electrocatalyst for both OER and the hydrogen evolution reaction (HER). acs.orgacs.org This suggests that manganese complexes derived from or similar to this compound could have direct catalytic applications.

The table below summarizes the performance of various manganese-based catalysts for OER and ORR.

| Catalyst | Application | Key Performance Metric | Synthesis Precursor(s) | Reference |

| Atomically dispersed Mn-N-C | ORR in PEMFCs | Half-wave potential of 0.80 V vs. RHE | Not specified | bnl.govgreencarcongress.comornl.gov |

| Electrodeposited MnOₓ | OER | Tafel slope of ~70 mV/decade (neutral) | Not specified | acs.org |

| [Mn₃L₂(μ₂-OAc)₂] | OER/HER | OER overpotential: 324 mV @ 10 mA/cm² | Mn(OAc)₂·4H₂O | acs.orgacs.org |

| γ-MnO₂ | OER in acid | Stable for >8000 h at 10 mA cm⁻² | Not specified | rsc.org |

Advanced Functional Materials Development

Luminescent Materials Doped with Manganese(II)

Manganese(II)-doped materials are a significant class of phosphors known for their efficient and tunable luminescence. researchgate.netepa.gov The emission color of Mn²⁺-doped materials is highly sensitive to the coordination environment of the Mn²⁺ ion within the host lattice, which can range from green in tetrahedral coordination to red in octahedral coordination. nih.gov this compound can serve as a manganese source for doping various host materials, such as zinc orthosilicate (B98303) (Zn₂SiO₄) and gallogermanates. nih.govinoe.ro

The use of carboxylate precursors like manganese acetate has been reported in the synthesis of luminescent materials. mdpi.com The organic ligand in this compound can influence the crystallization process of the host material and the incorporation of Mn²⁺ ions, potentially leading to improved luminescence properties. For example, the synthesis of manganese-doped carbon dots using manganese acetate as a precursor has been shown to yield materials suitable for both luminescent and magnetic resonance imaging. mdpi.com

Research has also explored the luminescence of manganese complexes themselves. researchgate.netmdpi.com The photoluminescence of Mn(II) complexes originates from spin-forbidden d-d transitions and is influenced by the ligand field. epa.gov The cyclohexanebutyrate ligand in this compound could be modified to tune the luminescent properties of the complex, opening possibilities for its direct use in luminescent devices.

The following table presents data on various manganese-doped luminescent materials.

| Host Material | Mn Precursor | Emission Color | Key Feature | Reference |

| Zn₃Ga₂GeO₈ | Not specified | Green to deep red | Emission color depends on Mn coordination | nih.gov |

| Carbon Dots | Manganese Acetate | Blue to red | Dual-mode luminescent and MRI probe | mdpi.com |

| Zn₂SiO₄ | Not specified | Green | Efficient green phosphor | inoe.ro |

| Organic Manganese Chloride | MnCl₂ | Red to Green | Thermochromic luminescence | rsc.orgsemanticscholar.org |

Responsive Materials Incorporating Manganese(II) Components

Stimuli-responsive or "smart" materials, which change their properties in response to external stimuli such as temperature, light, or chemical environment, are at the forefront of materials innovation. rsc.org Manganese compounds are being explored for their potential in creating such materials due to the diverse coordination chemistry and redox activity of manganese.

Thermochromic materials, which change color with temperature, have been developed using manganese complexes. For instance, an organic manganese chloride crystal exhibits a reversible color change from red to green upon thermal treatment, which is associated with a structural transformation of the manganese coordination complex. rsc.orgsemanticscholar.org Manganese violet (MnNH₄P₂O₇) is another example of an irreversible thermochromic material that changes from violet to white at high temperatures. nih.gov The organic ligand in this compound could be engineered to create novel thermochromic manganese complexes.

Manganese-based materials have also been designed to be responsive to chemical stimuli. For example, hollow manganese dioxide nanoparticles have been used in drug delivery systems that release their payload in response to the acidic tumor microenvironment and high glutathione (B108866) concentrations. nih.gov In this system, the MnO₂ is reduced to Mn²⁺, triggering the release of the drug. Manganese complexes are also being investigated for their use in creating materials that respond to magnetic fields or light. nih.gov The development of multi-stimuli responsive materials based on manganese holds promise for applications in sensing, diagnostics, and targeted therapies. nih.govnih.gov

The table below provides examples of responsive materials incorporating manganese components.

| Material | Stimulus | Response | Potential Application | Reference |

| (C₄NOH₁₀)₅Mn₂Cl₉·C₂H₅OH | Heat | Luminescence color change (red to green) | Temperature sensing | rsc.orgsemanticscholar.org |

| MnNH₄P₂O₇ (Manganese Violet) | Heat (~400 °C) | Irreversible color change (violet to white) | High-temperature sensors | nih.gov |

| Hollow MnO₂ Nanoparticles | pH, Glutathione | Drug release, Mn²⁺ formation | Targeted drug delivery, MRI | nih.gov |

| Manganese Superoxide Dismutase | Temperature | Change in metal ion coordination | Enzyme mechanism studies | nih.gov |

Theoretical and Computational Chemistry Studies on Manganese Ii Systems

Electronic Structure Theory and Density Functional Theory (DFT) Calculations

DFT has become a cornerstone in the computational study of transition metal complexes due to its balance of accuracy and computational cost. It is particularly well-suited for systems like manganese(II) complexes, which can exhibit complex electronic structures and multiple spin states.

In studies of similar manganese(II) complexes with carboxylate ligands, DFT calculations have successfully predicted the coordination environment of the Mn(II) ion. For instance, in a manganese(II) complex with 4-methoxy-pyridine-2-carboxylate, DFT calculations using the B3LYP functional were used to evaluate the coordination sphere and support experimental findings. researchgate.net The predicted geometries are often in good agreement with experimental data obtained from X-ray crystallography. For example, in seven-coordinate Mn(II) complexes with aminocarboxylate ligands, the observed Mn-O bond distances fall within a predictable range (ca. 2.17–2.27 Å), which can be rationalized by the coordination number. acs.org

The electronic configuration of the Mn(II) ion, a d⁵ system, is another critical aspect that can be elucidated by DFT. These calculations can determine the distribution of electrons in the d-orbitals and the nature of the metal-ligand bonding. The natural charge of the Mn(II) ion and the extent of charge transfer between the metal and the ligands can also be quantified. researchgate.net For instance, in one study, the carboxylate group was identified as the most reactive site of a Mn(II) complex through computational analysis. researchgate.net

Table 1: Representative Predicted Structural Parameters for Mn(II)-Carboxylate Complexes from DFT Studies

| Parameter | Typical Predicted Value Range |

| Mn-O (carboxylate) bond length | 2.1 - 2.3 Å |

| Mn-N (if present) bond length | 2.2 - 2.4 Å |

| O-Mn-O bond angle | 85° - 95° (in chelating carboxylates) |

| Coordination Geometry | Often distorted octahedral |

Note: These values are representative and can vary depending on the specific ligands and the computational methods employed.

Manganese(II) is a d⁵ ion and can exist in either a high-spin (S=5/2) or a low-spin (S=1/2) state. The preferred spin state is determined by the ligand field strength. For most carboxylate ligands, which are generally weak-field ligands, a high-spin configuration is expected and observed. mdpi.com DFT calculations are instrumental in predicting the energy difference between the high-spin and low-spin states, thus confirming the ground spin state. mdpi.com

However, reproducing the correct spin-state computationally can sometimes be challenging and may depend on the chosen functional and basis set. mdpi.com For some Mn(II) complexes, particularly with strong field ligands like cyanide, DFT calculations have historically struggled to predict the correct low-spin ground state unless environmental factors like counter-ions are included in the model. mdpi.com For manganese(II) cyclohexanebutyrate, a high-spin state is almost certain, and DFT calculations would be expected to confirm this.

In polynuclear manganese complexes, where multiple Mn(II) ions are bridged by ligands, DFT can be used to study the magnetic interactions (ferromagnetic or antiferromagnetic) between the metal centers. These interactions are crucial for understanding the magnetic properties of the material. Studies on dinuclear and polynuclear manganese-oxo clusters have shown that DFT can predict the nature and magnitude of magnetic coupling. nih.gov For example, in a dinuclear [Mn₂O₃]⁺ cluster, multireference calculations were necessary to correctly describe the antiferromagnetically coupled high-spin Mn(II) and Mn(V) centers, a scenario where DFT alone was insufficient. nih.gov

Computational Modeling of Reaction Mechanisms and Kinetics

Computational modeling provides a powerful lens to investigate the mechanisms of reactions involving manganese(II) complexes, including catalysis and ligand dynamics.

Manganese complexes are known to catalyze a variety of oxidation reactions. nih.govmdpi.com Computational studies can map out the entire catalytic cycle, identifying key intermediates and transition states. For example, in the oxidation of cyclohexene (B86901) catalyzed by a manganese(II) complex, the formation of proposed active species like [(Bn-tpen)MnIV=O]²⁺ and [(Bn-tpen)MnIII–OH]²⁺ was investigated, and theoretical studies have explored the reactivity of such high-valent manganese-oxo species. nih.gov

DFT calculations can determine the activation energies for different steps in a proposed mechanism, allowing researchers to identify the rate-determining step. mdpi.com In the context of manganese-catalyzed hydrogenation reactions, DFT has been used to explore the interplay of barrier heights for hydrogen activation and hydride transfer, which is critical for catalyst performance. researchgate.net For a potential catalytic application of this compound, computational modeling could predict its efficacy and the most likely reaction pathway.

Ligand exchange and dissociation are fundamental processes in the solution chemistry of metal complexes. Computational methods can simulate these dynamics. For instance, the dissociation of Mn(II) chelates can be investigated by modeling the metal exchange reactions, often through proton-assisted or metal-assisted pathways. nih.gov

The study of water exchange on seven-coordinate Mn(II) complexes, which are relevant to biological systems and contrast agents, has been aided by DFT calculations to determine the energy required for the dissociation of a water molecule. acs.org These simulations provide insights into the lability of the complex, which is a key parameter for its function in various applications. Machine learning potentials trained on quantum mechanical data are also emerging as a powerful tool to model ligand exchange dynamics with high accuracy and computational efficiency. rsc.org

Predictive Capabilities for Molecular and Material Properties

The utility of computational chemistry extends to the prediction of a wide range of molecular and material properties, moving towards rational design of new compounds.

By calculating the electronic structure, it is possible to predict spectroscopic properties, such as the energies of d-d electronic transitions which are often weak for high-spin Mn(II) complexes, and charge-transfer bands which can be more intense. nih.gov DFT calculations can estimate the band gap of manganese-containing materials, which is crucial for applications in electronics and photocatalysis. rsc.org

Furthermore, computational methods are increasingly used in conjunction with machine learning to predict the properties of metal complexes. For instance, machine learning models have been developed to predict the stability constants of Mn(II) complexes based on structural descriptors derived from the ligands. acs.org Such predictive models can accelerate the discovery of new ligands that form highly stable and selective Mn(II) complexes for applications like MRI contrast agents. chemrxiv.org Similar approaches have also been used to predict manganese concentrations in environmental systems, showcasing the broad applicability of predictive modeling. mdpi.comnih.govnih.govresearchgate.net

For this compound, these predictive tools could be used to estimate its stability, reactivity, and potential suitability for various material applications, guiding future experimental work.

Solvation Dynamics and Interfacial Phenomena Simulations

The behavior of manganese(II) ions in solution and at interfaces is critical for applications ranging from catalysis to biochemistry. Computational simulations provide a dynamic, atomic-level view of these processes, which are often too fast or complex to be fully captured by experimental techniques.

Ab initio molecular dynamics (AIMD) simulations, which are based on first-principles quantum mechanics, are particularly powerful for studying interfacial phenomena. These simulations can model the intricate interactions between a manganese(II) ion, a solid surface, and a liquid solvent without relying on pre-parameterized models.

One significant application of this approach is in understanding the degradation of lithium-ion battery cathodes. osti.gov AIMD simulations have been used to investigate the migration of Mn(II) ions from the surface of a spinel LixMn2O4 cathode into an organic electrolyte. osti.gov These studies revealed a complex dissolution mechanism facilitated by concerted liquid/solid-state motions and proton-induced weakening of Mn-O bonds. osti.gov Such findings are crucial for designing more durable battery materials and protective coatings. osti.gov

Other AIMD studies have explored the hydration of manganese porphines in liquid water, intended as models for more complex biological systems. aip.org These simulations show that the Mn(II) ion in manganese(II) porphine (B87208) exhibits significant displacement out of the porphine plane and binds strongly to a single water molecule. aip.org This type of detailed structural information is vital for understanding the function of manganese-containing biomolecules. Furthermore, AIMD can be used to develop correlations between the partial atomic charge on a manganese atom and its oxidation state in complex aqueous and interfacial environments, such as on the surface of MnO2 polymorphs immersed in water. researchgate.netbohrium.com

The solvent is not merely a passive medium but plays an active role in the coordination chemistry and reactivity of manganese(II) ions. Computational and experimental studies have shown that the nature of the solvent directly influences the coordination number, geometry, and stability of solvated Mn(II) complexes.

Extended X-ray Absorption Fine Structure (EXAFS) data, often interpreted with the aid of theoretical models, reveals how the Mn(II) coordination environment changes in different solvents. slu.seresearchgate.net For example, the Mn(II) ion is typically six-coordinate with an octahedral geometry in water, methanol (B129727), and acetonitrile (B52724). slu.seresearchgate.netacs.org However, in a bulkier solvent like N,N'-dimethylpropylene urea (B33335) (dmpu), steric hindrance only allows five solvent molecules to coordinate to the Mn(II) ion. slu.seresearchgate.net The Mn-O bond distance is also significantly shorter in dmpu compared to water or methanol, indicating a stronger interaction. slu.seresearchgate.net

The following table summarizes key structural parameters for Mn(II) in various solvents:

| Solvent | Coordination Number | Coordination Geometry | Mean Bond Distance (Å) |

|---|---|---|---|

| Water (H₂O) | 6 | Octahedral | Mn-O: 2.165 slu.se |

| Methanol (MeOH) | 6 | Octahedral | Mn-O: 2.161 slu.se |

| Acetonitrile (AN) | 6 | Octahedral | Mn-N: 2.193 slu.seresearchgate.net |

| N,N'-dimethylpropylene urea (dmpu) | 5 | - | Mn-O: 2.087 slu.seresearchgate.net |

The solvent also plays a critical role in the self-assembly of coordination polymers. Studies have demonstrated that by changing the solvent system (e.g., from pyridine/water to methanol to dioxane), the resulting manganese(II)-based coordination polymers can be directed to form different structures, from one-dimensional chains to two-dimensional layers and three-dimensional networks. acs.orgresearchgate.net This solvent-controlled assembly highlights the solvent's role in determining the final architecture and properties of the material. acs.org

Advanced Spectroscopic and Analytical Characterization Techniques in Manganese Ii Cyclohexanebutyrate Research

X-ray Diffraction Techniques

X-ray diffraction (XRD) is a cornerstone technique for the structural analysis of crystalline materials. By analyzing the diffraction pattern of X-rays passing through a sample, it is possible to determine the arrangement of atoms within a crystal lattice.

Single-Crystal X-ray Diffraction for Precise Structural Determination

In analogous Mn(II) carboxylate complexes, single-crystal XRD studies have often revealed octahedral or distorted octahedral coordination geometries for the manganese ion, with the carboxylate groups acting as bridging or chelating ligands. researchgate.netscirp.org It is anticipated that in Manganese(II) cyclohexanebutyrate, the manganese ion would be coordinated to the oxygen atoms of the carboxylate groups from the cyclohexanebutyrate ligands. The analysis would also precisely measure bond lengths and angles, providing insight into the nature of the metal-ligand interactions. weizmann.ac.il

| Hypothetical Crystallographic Data for this compound | |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 15.60 |

| c (Å) | 8.95 |

| β (˚) | 98.5 |

| **Volume (ų) ** | 1415 |

| Z | 4 |

Powder X-ray Diffraction for Phase Identification and Crystalline Structure Analysis

Powder X-ray diffraction (PXRD) is a versatile technique used for the identification of crystalline phases and the analysis of their structure. beilstein-journals.org For a polycrystalline sample of this compound, the PXRD pattern would serve as a unique fingerprint, allowing for its identification and the assessment of its purity. The positions and intensities of the diffraction peaks are characteristic of the compound's crystal lattice. geoscienceworld.org

By comparing the experimental PXRD pattern with databases or with a pattern calculated from single-crystal data, one can confirm the identity of the synthesized material. Furthermore, analysis of the peak shapes and widths can provide information about the crystallite size and the presence of lattice strain. For this compound, PXRD would be crucial for routine characterization and quality control. researchgate.net

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information about the local geometric and electronic structure of an absorbing atom. For this compound, XAS at the manganese K-edge can provide details that are not accessible through other techniques. acs.org

Extended X-ray Absorption Fine Structure (EXAFS) for Local Coordination Environment Probes

The Extended X-ray Absorption Fine Structure (EXAFS) region of the XAS spectrum provides information about the local atomic environment around the manganese atom. researchgate.net By analyzing the oscillations in the high-energy region of the spectrum, it is possible to determine the types of neighboring atoms, their distances from the manganese atom, and their coordination numbers. nih.gov

For this compound, EXAFS analysis would be expected to reveal the Mn-O bond distances and the number of oxygen atoms in the first coordination shell. This information is critical for confirming the coordination of the carboxylate groups to the manganese center. In similar Mn(II) complexes, Mn-O bond lengths are typically in the range of 2.1-2.3 Å. acs.orgxrayabsorption.org

| Hypothetical EXAFS Fitting Parameters for this compound | |

| Scattering Path | Mn-O |

| Coordination Number (N) | 6 |

| Bond Distance (R, Å) | 2.18 |

| Debye-Waller Factor (σ², Ų) | 0.009 |

X-ray Absorption Near Edge Structure (XANES) for Oxidation State Determination

The X-ray Absorption Near Edge Structure (XANES) region, also known as NEXAFS (Near Edge X-ray Absorption Fine Structure), is highly sensitive to the oxidation state and coordination geometry of the absorbing atom. nih.gov The position of the absorption edge shifts to higher energy with an increasing oxidation state. free.franl.gov

For this compound, the XANES spectrum would confirm the +2 oxidation state of manganese. osti.gov The pre-edge features in the XANES spectrum can also provide insights into the symmetry of the manganese coordination environment. For a high-spin d⁵ system like Mn(II) in an octahedral environment, the pre-edge features are typically weak due to the Laporte selection rule. acs.org

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques probe the energy levels of molecules, providing information about bonding and electronic structure.

Vibrational Spectroscopy (FTIR and Raman)

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques used to study the vibrational modes of molecules. For this compound, these techniques are particularly useful for characterizing the coordination of the carboxylate ligand to the manganese ion. researchgate.netepa.gov

The key vibrational bands of interest are the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching modes of the carboxylate group. nih.govacs.org The positions of these bands and the difference between them (Δν = ν_as - ν_s) can indicate the coordination mode of the carboxylate (e.g., monodentate, bidentate chelating, or bidentate bridging). researchgate.net For instance, a larger separation is often indicative of a monodentate coordination, while a smaller separation suggests a bidentate mode. The spectra would also show characteristic vibrations of the cyclohexyl ring and the alkyl chain. mdpi.com

| Hypothetical Characteristic IR Bands for this compound (cm⁻¹) | |

| Assignment | **Wavenumber (cm⁻¹) ** |

| C-H stretching (cyclohexyl & alkyl) | 2850-2930 |

| Asymmetric COO⁻ stretching (ν_as) | ~1560 |

| Symmetric COO⁻ stretching (ν_s) | ~1420 |

| C-H bending | 1300-1450 |

| Mn-O stretching | ~400-500 |

Electronic Spectroscopy (UV-Visible)

UV-Visible absorption spectroscopy provides information about the electronic transitions within a compound. For high-spin Mn(II) complexes, which have a d⁵ electronic configuration, the d-d electronic transitions are spin-forbidden and therefore very weak. acs.orgacs.org As a result, solutions of this compound are expected to be very pale in color. The UV-Vis spectrum would likely be dominated by ligand-to-metal charge transfer (LMCT) bands in the ultraviolet region rather than distinct d-d transition peaks in the visible region. researchgate.netresearchgate.netresearchgate.netrruff.infoekb.eg The low intensity of these transitions makes them challenging to observe and assign definitively. researchgate.net

Advanced Microscopy Techniques

Analytical Transmission Electron Microscopy (ATEM) for Elemental Mapping and Dopant Distribution

Analytical Transmission Electron Microscopy (ATEM) is a powerful technique for visualizing the morphology and elemental composition of materials at the nanoscale. In the context of this compound, ATEM, particularly when combined with energy-dispersive X-ray spectroscopy (EDS) or electron energy loss spectroscopy (EELS), offers unparalleled capabilities for mapping the distribution of manganese within the compound's matrix.

The process involves focusing a high-energy electron beam that passes through an ultra-thin sample of the material. The interactions between the electrons and the sample generate various signals that can be analyzed. Dark-field imaging modes, such as High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM), are particularly useful as the image contrast is directly related to the atomic number (Z-contrast). acs.org This allows for the clear visualization of heavier elements like manganese against the lighter carbon and oxygen of the cyclohexanebutyrate ligand.

Elemental Mapping: By scanning the electron beam across the sample and collecting the characteristic X-rays emitted from the atoms in the specimen (EDS), a detailed elemental map can be generated. acs.org This map visually represents the spatial distribution and relative abundance of manganese, carbon, and oxygen. For this compound, this would confirm the uniform incorporation of manganese into the carboxylate structure and identify any potential manganese-rich or deficient regions, aggregates, or impurities. Research on other nanoparticle systems has successfully used this method to measure elemental composition as a function of primary particle size. nih.gov

The table below summarizes the information that can be obtained from an ATEM analysis of this compound.

Table 1: Capabilities of ATEM in Characterizing this compound

| Analytical Mode | Information Obtained | Relevance to Research |

|---|---|---|

| Bright-Field/Dark-Field TEM | Provides high-resolution images of particle size, shape, and morphology. | Visualizes the crystalline structure and identifies any defects or amorphous regions. |

| HAADF-STEM | Images with Z-contrast, highlighting the location of the heavier manganese atoms. | Confirms the presence and general location of manganese within the organic matrix. |

| Energy-Dispersive X-ray Spectroscopy (EDS) Mapping | Generates elemental maps showing the spatial distribution of Mn, C, and O. | Verifies the homogeneity of the compound and the uniform integration of manganese. acs.org |